molecular formula C10H10F3I B15131115 Benzene, 1-iodo-3-(1-methylethyl)-5-(trifluoromethyl)-

Benzene, 1-iodo-3-(1-methylethyl)-5-(trifluoromethyl)-

Cat. No.: B15131115
M. Wt: 314.09 g/mol
InChI Key: GHOVSWJGBIFGKG-UHFFFAOYSA-N
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Description

Benzene, 1-iodo-3-(1-methylethyl)-5-(trifluoromethyl)- is an organic compound with a complex structure It is a derivative of benzene, where the hydrogen atoms are substituted with iodine, isopropyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-iodo-3-(1-methylethyl)-5-(trifluoromethyl)- typically involves the iodination of a suitable benzene derivative. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of a catalyst such as iron(III) chloride. The isopropyl and trifluoromethyl groups can be introduced through Friedel-Crafts alkylation and trifluoromethylation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzene derivatives. The process typically includes iodination, alkylation, and trifluoromethylation steps, each requiring specific reaction conditions and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-iodo-3-(1-methylethyl)-5-(trifluoromethyl)- can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts are commonly used in Suzuki or Heck reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Benzene, 1-iodo-3-(1-methylethyl)-5-(trifluoromethyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzene, 1-iodo-3-(1-methylethyl)-5-(trifluoromethyl)- involves its interaction with molecular targets through various pathways. The iodine, isopropyl, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to different targets. These interactions can lead to specific biological or chemical effects, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-iodo-3-(1-methylethyl)-: Lacks the trifluoromethyl group.

    Benzene, 1-iodo-5-(trifluoromethyl)-: Lacks the isopropyl group.

    Benzene, 1-iodo-3-(1-methylethyl)-4-(trifluoromethyl)-: Different position of the trifluoromethyl group.

Uniqueness

Benzene, 1-iodo-3-(1-methylethyl)-5-(trifluoromethyl)- is unique due to the specific arrangement of its substituents, which can significantly affect its chemical properties and reactivity. The presence of both isopropyl and trifluoromethyl groups in specific positions on the benzene ring can lead to unique interactions and applications not seen in similar compounds.

Properties

Molecular Formula

C10H10F3I

Molecular Weight

314.09 g/mol

IUPAC Name

1-iodo-3-propan-2-yl-5-(trifluoromethyl)benzene

InChI

InChI=1S/C10H10F3I/c1-6(2)7-3-8(10(11,12)13)5-9(14)4-7/h3-6H,1-2H3

InChI Key

GHOVSWJGBIFGKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1)I)C(F)(F)F

Origin of Product

United States

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